molecular formula C25H20N2O3S B2854416 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670270-41-4

7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2854416
CAS No.: 670270-41-4
M. Wt: 428.51
InChI Key: XLAOKIXHMBPQGL-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core linked via an oxygen atom to a 4-methylcoumarin (chromen-2-one) scaffold. The thienopyrimidine moiety is substituted with a 4-isopropylphenyl group at position 5, while the coumarin unit has a methyl group at position 2.

Properties

IUPAC Name

4-methyl-7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-14(2)16-4-6-17(7-5-16)20-12-31-25-23(20)24(26-13-27-25)29-18-8-9-19-15(3)10-22(28)30-21(19)11-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAOKIXHMBPQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs based on structural motifs and available data from the provided evidence:

Compound Name / ID Core Structure Substituents / Modifications Key Properties / Activities References
7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one (Target Compound) Thieno[2,3-d]pyrimidine + Coumarin - 5-(4-isopropylphenyl) on thienopyrimidine
- 4-methyl on coumarin
No direct data (inferred: potential kinase inhibition or antiviral activity)
7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one Cyclopenta-thienopyrimidine + Coumarin - 2-methyl cyclopenta fusion on thienopyrimidine No direct data (structural similarity suggests possible enhanced metabolic stability)
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-isoquinolin-2-yl)ethanone Thieno[2,3-d]pyrimidine + Isoquinoline - 5-(4-chlorophenyl) on thienopyrimidine
- Sulfanyl linker to isoquinoline
No bioactivity data; IR and NMR confirmed structure
SRI-32007 (Cyr997) Pyrrolo[2,3-d]pyrimidine - Morpholine and methylsulfonyl groups
- Pyrimidin-2-amine substituent
Confirmed antiviral activity against HBV (hepatitis B virus)
TTP 22 (3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid) Thieno[2,3-d]pyrimidine + Propanoic Acid - 5-(4-methylphenyl) on thienopyrimidine
- Thioether linker to propanoic acid
Solubility: ≥51 mg/mL in DMSO; storage at -20°C
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine + Coumarin - Fluorinated aryl groups
- Methylamino substituent
Melting point: 122–124°C; mass spec: m/z 600.2 (M+1)

Structural and Functional Insights

Thienopyrimidine vs. SRI-32007’s pyrrolo[2,3-d]pyrimidine core demonstrated HBV inhibition, suggesting the target compound’s thienopyrimidine scaffold could be optimized for similar applications .

The coumarin moiety in the target compound shares structural homology with fluorinated coumarin derivatives (e.g., Example 84 in ), which exhibit low nanomolar bioactivity in kinase assays.

Linker Variations :

  • The oxy linker in the target compound contrasts with the sulfanyl linker in TTP 22 and the thioether in . Sulfanyl linkers may confer redox sensitivity, while ethers offer metabolic stability.

Physicochemical Properties (Inferred)

  • Melting Points: Analogous thienopyrimidine derivatives (e.g., ) show melting points between 122–244°C, suggesting the target compound may fall within this range.
  • Solubility: TTP 22’s solubility in DMSO (≥51 mg/mL) indicates that the target compound’s coumarin-thienopyrimidine hybrid may require similar polar aprotic solvents for formulation .

Q & A

Q. What are the common synthetic routes for preparing 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2 : Introduction of the 4-isopropylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Etherification at the 4-position of the pyrimidine ring using 4-methylcoumarin-7-ol under basic conditions (e.g., K₂CO₃ in DMF) .
    Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ 6.43–8.63 ppm for aromatic protons ), LC-MS (e.g., m/z 450.9 [M+H]⁺ ), and elemental analysis. Purity is confirmed via HPLC with >95% thresholds .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Spectroscopy : ¹H NMR (e.g., DMSO-d₆ solvent for detecting hydroxyl protons) and LC-MS for molecular ion confirmation .
  • Thermal Analysis : Melting point determination (e.g., 216–217°C ) to assess crystallinity and stability.

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer :
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thieno[2,3-d]pyrimidine core synthesis, and what variables are critical?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to improve aryl group incorporation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization steps to minimize side products .
  • Yield Tracking : Monitor via TLC and isolate intermediates to prevent decomposition .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate protocols .
  • Cell Line Authentication : STR profiling to confirm genetic stability of cell lines .
  • Dose-Response Repetition : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .

Q. What computational methods validate the structure-activity relationship (SAR) of substituents on biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase ).
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
  • Pharmacophore Mapping : Identify critical substituents (e.g., 4-isopropylphenyl for lipophilicity) using Schrödinger Suite .

Q. What experimental designs are suitable for assessing environmental persistence or biodegradation of this compound?

  • Methodological Answer :
  • OECD 301F Test : Aerobic biodegradation in activated sludge to measure half-life .
  • LC-MS/MS Monitoring : Track degradation products in water/soil matrices .
  • Ecotoxicology : Daphnia magna acute toxicity assays to evaluate EC₅₀ values .

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